

An In-depth Technical Guide to Isotopic Labeling in Tenofovir-d7

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Compound of Interest

Compound Name: (Rac)-Tenofovir-d7

Cat. No.: B12419262

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This guide provides a comprehensive overview of Tenofovir-d7, a deuterated isotopologue of the antiviral agent Tenofovir. It is intended for researchers, scientists, and drug development professionals, focusing on the compound's application in bioanalytical methods, its mass spectrometric properties, and the metabolic pathway of its parent compound.

Introduction to Tenofovir and Isotopic Labeling

Tenofovir is a potent nucleotide analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections.[1][2][3] It is typically administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance bioavailability.[4][5][6] Accurate quantification of Tenofovir in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and adherence assessment.[7][8]

Isotopic labeling, particularly deuterium substitution, is a key technique in drug metabolism and pharmacokinetic (DMPK) studies. A deuterated analog, such as Tenofovir-d7, serves as an ideal internal standard (IS) for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification.

Physicochemical and Spectrometric Characteristics of Tenofovir-d7

Tenofovir-d7 is the stable isotope-labeled version of Tenofovir, containing seven deuterium atoms. Its primary role is as an internal standard in bioanalytical assays.

Table 1: Physicochemical Properties of Tenofovir-d7

Property	Value	Reference
Chemical Name	9-(2-Phosphonomethoxypropyl)adenine-d7	[9]
Synonyms	rac-Tenofovir-d7	[9]
Molecular Formula	C ₉ H ₇ D ₇ N ₅ O ₄ P	[9]
Molecular Weight	294.26	[9]

| Storage | 2-8°C Refrigerator |[9] |

The incorporation of seven deuterium atoms results in a predictable mass shift, which is fundamental to its use in mass spectrometry. The analysis is typically performed in positive ionization mode using Multiple Reaction Monitoring (MRM).

Caption: Structure of Tenofovir with likely positions of deuterium labeling on the propyl group.

Table 2: Comparative Mass Spectrometric Parameters for MRM Analysis

Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Reference
Tenofovir (TFV)	288.1	176.1	[10]

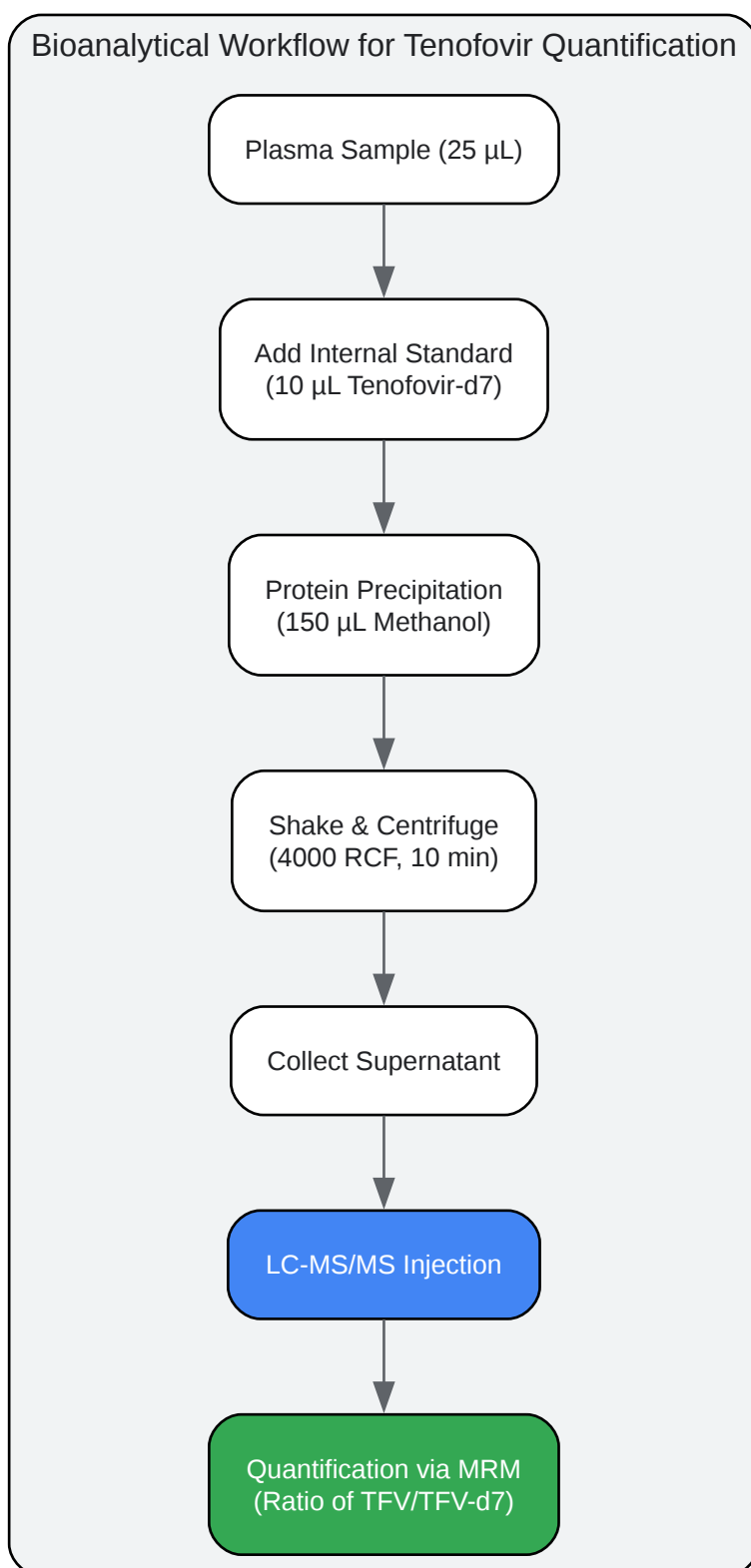
| Tenofovir-d7 (TFV-d7) | 295.2 | 183.0 |[10] |

The +7 Da shift in both the precursor and product ions confirms the stability of the deuterium labels during the fragmentation process, a critical attribute for a reliable internal standard.

Experimental Protocols: Quantitative Bioanalysis

Tenofovir-d7 is employed as an internal standard for the quantification of Tenofovir in biological samples like plasma. The following is a detailed methodology adapted from a validated LC-MS/MS assay.[\[10\]](#)

- Aliquot a 25 μ L sample of rat plasma into a 96-well plate.[\[10\]](#)
- Add 10.0 μ L of the internal standard working solution (Tenofovir-d7 at 500 ng/mL in water). For blank samples, add 10 μ L of neat water.[\[10\]](#)
- Add 150 μ L of neat methanol to each well to precipitate proteins.[\[10\]](#)
- Seal the plate, shake for 10 minutes, and then centrifuge at 4000 RCF for 10 minutes at 15°C.[\[10\]](#)
- The resulting supernatant is collected for analysis.
- LC Column: Phenomenex Synergi™ Polar-RP (4 μ m, 2.1 \times 150 mm), maintained at 60°C.[\[10\]](#)
- Mobile Phase: An isocratic mixture of 3/1/96 acetonitrile/acetic acid/water.[\[10\]](#)
- Flow Rate: 0.6 mL/min.[\[10\]](#)
- Mass Spectrometer: Triple quadrupole instrument operated in positive Turbo IonSpray™ mode.[\[10\]](#)
- Ionization Voltage: 3500 V.[\[10\]](#)
- Source Temperature: 550°C.[\[10\]](#)
- Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.

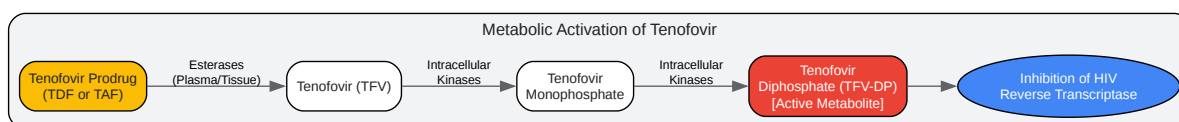


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Caption: Experimental workflow for quantifying Tenofovir in plasma using Tenofovir-d7.

Metabolic Activation Pathway of Tenofovir

Tenofovir itself has poor oral bioavailability and requires administration as a prodrug.[1] Once absorbed, the prodrugs (TDF or TAF) are converted to Tenofovir, which must be phosphorylated intracellularly to its active form, Tenofovir diphosphate (TFV-DP).[5][11] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase enzyme, leading to the termination of DNA chain elongation and suppression of viral replication.[11]



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